Cas no 2639433-74-0 (1H-1,2,4-Triazole-1-ethanol, α-(1-chlorocyclopropyl)-α-[(2-chloro-6-hydroxyphenyl)methyl]-)

1H-1,2,4-Triazole-1-ethanol, α-(1-chlorocyclopropyl)-α-[(2-chloro-6-hydroxyphenyl)methyl]- structure
2639433-74-0 structure
商品名:1H-1,2,4-Triazole-1-ethanol, α-(1-chlorocyclopropyl)-α-[(2-chloro-6-hydroxyphenyl)methyl]-
CAS番号:2639433-74-0
MF:C14H15Cl2N3O2
メガワット:328.193801164627
CID:6085460
PubChem ID:139595629

1H-1,2,4-Triazole-1-ethanol, α-(1-chlorocyclopropyl)-α-[(2-chloro-6-hydroxyphenyl)methyl]- 化学的及び物理的性質

名前と識別子

    • 1H-1,2,4-Triazole-1-ethanol, α-(1-chlorocyclopropyl)-α-[(2-chloro-6-hydroxyphenyl)methyl]-
    • DTXSID101028351
    • 2639433-74-0
    • 3-Chloro-2-(2-(1-chlorocyclopropyl)-2-hydroxy-3-(1H-1,2,4-triazol-1-yl)propyl)phenol
    • EN300-26970804
    • 3-chloro-2-[2-(1-chlorocyclopropyl)-2-hydroxy-3-(1H-1,2,4-triazol-1-yl)propyl]phenol
    • M17 prothioconazole-6-hydroxy-desthio
    • 3-Chloro-2-[2-(1-chlorocyclopropyl)-2-hydroxy-3-(1,2,4-triazol-1-yl)propyl]phenol
    • インチ: 1S/C14H15Cl2N3O2/c15-11-2-1-3-12(20)10(11)6-14(21,13(16)4-5-13)7-19-9-17-8-18-19/h1-3,8-9,20-21H,4-7H2
    • InChIKey: JQRBOBUTGZOYBJ-UHFFFAOYSA-N
    • ほほえんだ: N1(CC(C2(Cl)CC2)(CC2=C(O)C=CC=C2Cl)O)C=NC=N1

計算された属性

  • せいみつぶんしりょう: 327.0541321g/mol
  • どういたいしつりょう: 327.0541321g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 4
  • 重原子数: 21
  • 回転可能化学結合数: 5
  • 複雑さ: 383
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 71.2Ų
  • 疎水性パラメータ計算基準値(XlogP): 2.3

じっけんとくせい

  • 密度みつど: 1.51±0.1 g/cm3(Predicted)
  • ふってん: 553.5±60.0 °C(Predicted)
  • 酸性度係数(pKa): 9.20±0.35(Predicted)

1H-1,2,4-Triazole-1-ethanol, α-(1-chlorocyclopropyl)-α-[(2-chloro-6-hydroxyphenyl)methyl]- 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-26970804-0.05g
3-chloro-2-[2-(1-chlorocyclopropyl)-2-hydroxy-3-(1H-1,2,4-triazol-1-yl)propyl]phenol
2639433-74-0 95.0%
0.05g
$1243.0 2025-03-20
Enamine
EN300-26970804-0.5g
3-chloro-2-[2-(1-chlorocyclopropyl)-2-hydroxy-3-(1H-1,2,4-triazol-1-yl)propyl]phenol
2639433-74-0 95.0%
0.5g
$4160.0 2025-03-20
Enamine
EN300-26970804-0.1g
3-chloro-2-[2-(1-chlorocyclopropyl)-2-hydroxy-3-(1H-1,2,4-triazol-1-yl)propyl]phenol
2639433-74-0 95.0%
0.1g
$1850.0 2025-03-20
Enamine
EN300-26970804-0.25g
3-chloro-2-[2-(1-chlorocyclopropyl)-2-hydroxy-3-(1H-1,2,4-triazol-1-yl)propyl]phenol
2639433-74-0 95.0%
0.25g
$2641.0 2025-03-20
Enamine
EN300-26970804-1.0g
3-chloro-2-[2-(1-chlorocyclopropyl)-2-hydroxy-3-(1H-1,2,4-triazol-1-yl)propyl]phenol
2639433-74-0 95.0%
1.0g
$5334.0 2025-03-20

1H-1,2,4-Triazole-1-ethanol, α-(1-chlorocyclopropyl)-α-[(2-chloro-6-hydroxyphenyl)methyl]- 関連文献

1H-1,2,4-Triazole-1-ethanol, α-(1-chlorocyclopropyl)-α-[(2-chloro-6-hydroxyphenyl)methyl]-に関する追加情報

Introduction to 1H-1,2,4-Triazole-1-ethanol, α-(1-chlorocyclopropyl)-α-[(2-chloro-6-hydroxyphenyl)methyl]- (CAS No: 2639433-74-0) and Its Emerging Applications in Chemical Biology

The compound 1H-1,2,4-Triazole-1-ethanol, α-(1-chlorocyclopropyl)-α-[(2-chloro-6-hydroxyphenyl)methyl], identified by its CAS number 2639433-74-0, represents a fascinating intersection of heterocyclic chemistry and pharmaceutical innovation. This molecule, characterized by its triazole core and functionalized side chains, has garnered significant attention in the field of chemical biology due to its unique structural and pharmacological properties. The presence of both chlorocyclopropyl and chloro-hydroxyphenyl moieties introduces intriguing opportunities for modulating biological targets, making this compound a promising candidate for further exploration in drug discovery and therapeutic development.

In recent years, the pharmaceutical industry has witnessed a surge in the investigation of triazole derivatives, owing to their versatility and efficacy in targeting various biological pathways. The triazole ring itself is a well-documented scaffold in medicinal chemistry, known for its ability to enhance binding affinity and metabolic stability. When combined with the 1-chlorocyclopropyl group, the compound exhibits enhanced lipophilicity, which is a critical factor in drug bioavailability. This structural feature allows the molecule to penetrate biological membranes more effectively, potentially improving its therapeutic profile.

The α-(1-chlorocyclopropyl)-α-[(2-chloro-6-hydroxyphenyl)methyl] substituents further contribute to the compound's complexity and functionality. The chloro groups introduce electrophilic centers that can participate in various chemical reactions, enabling modifications that fine-tune pharmacological activity. Meanwhile, the hydroxyphenyl moiety provides a hydrogen bond acceptor site, which can enhance interactions with biological targets such as enzymes and receptors. These features collectively make the compound a versatile tool for medicinal chemists seeking to develop novel therapeutics.

Recent studies have highlighted the potential of triazole-based compounds in addressing neurological disorders. The ability of these molecules to cross the blood-brain barrier is particularly noteworthy, as it opens up avenues for treating conditions like Alzheimer's disease and Parkinson's disease. In particular, derivatives of 1H-1,2,4-Triazole-1-ethanol have shown promise in preclinical models by modulating neurotransmitter pathways and reducing oxidative stress. The structural motifs present in CAS No 2639433-74-0 align well with these requirements, suggesting its potential as a lead compound for further development.

Another area of interest is the application of this compound in oncology. The chlorocyclopropyl group has been implicated in inhibiting tyrosine kinases, which are overexpressed in many cancer cells. By binding to these kinases, the compound can disrupt signaling pathways that promote tumor growth and metastasis. Additionally, the hydroxyphenyl moiety may enhance its interaction with DNA repair enzymes, offering a dual mechanism of action that could improve therapeutic efficacy. Preliminary computational studies suggest that this molecule could exhibit potent activity against several cancer types, warranting further experimental validation.

The synthesis of 1H-1,2,4-Triazole-1-ethanol, α-(1-chlorocyclopropyl)-α-[(2-chloro-6-hydroxyphenyl)methyl] presents unique challenges due to its complex architecture. However, advances in synthetic methodologies have made it increasingly feasible to produce this compound on a scalable basis. Techniques such as transition-metal-catalyzed cross-coupling reactions have enabled the efficient assembly of the triazole core and functionalization at multiple positions. These advancements not only facilitate access to this compound but also allow for rapid screening of analogs with modified substituents.

In conclusion, the compound identified as CAS No: 2639433-74-0 holds significant promise as a pharmacological entity due to its unique structural features and potential biological activities. The combination of a triazole ring, chlorocyclopropyl, and chloro-hydroxyphenyl substituents creates a molecule with multifaceted interactions that could be exploited for therapeutic purposes. As research continues to uncover new applications for triazole derivatives in medicine and biology,this specific compound is poised to play an important role in future drug development efforts.

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